molecular formula C9H9IO2 B139552 Ethyl 3-iodobenzoate CAS No. 58313-23-8

Ethyl 3-iodobenzoate

Cat. No. B139552
Key on ui cas rn: 58313-23-8
M. Wt: 276.07 g/mol
InChI Key: POGCXCWRMMXDAQ-UHFFFAOYSA-N
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Patent
US07732443B2

Procedure details

A −45° C. solution of ethyl 3-iodobenzoate (2.434 g, 8.8 mmol) in 40 mL THF was treated with i-PrMgCl (4.8 mL, 9.6 mmol, 2 M/ether). After 1 h, allyl bromide (1.6 mL, 18.9 mmol) was added followed by CuCN (79 mg, 0.88 mmol). The reaction was stirred for 1 h and then was quenched by addition of 50 mL saturated NH4Cl solution. Water (30 mL) was added and the resulting mixture was extracted with ethyl acetate (3×50 mL). The combined ethyl acetate solution was dried (MgSO4), filtered and evaporated. Purification by flash chromatography on silica gel (5% ethyl acetate/hexanes→10%) gave compound 7 (1.145 g, 68%).
Quantity
2.434 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
CuCN
Quantity
79 mg
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:13]([Mg]Cl)([CH3:15])[CH3:14].C(Br)C=C.C([Cu])#N>C1COCC1>[CH2:8]([O:7][C:5](=[O:6])[C:4]1[CH:10]=[CH:11][CH:12]=[C:2]([CH2:15][CH:13]=[CH2:14])[CH:3]=1)[CH3:9]

Inputs

Step One
Name
Quantity
2.434 g
Type
reactant
Smiles
IC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
CuCN
Quantity
79 mg
Type
reactant
Smiles
C(#N)[Cu]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched by addition of 50 mL saturated NH4Cl solution
ADDITION
Type
ADDITION
Details
Water (30 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate solution was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (5% ethyl acetate/hexanes→10%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=CC=C1)CC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.145 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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